Ethyl 5-bromo-2-cyano-4-iodobenzoate
Overview
Description
Ethyl 5-bromo-2-cyano-4-iodobenzoate is an organic compound with the molecular formula C10H7BrINO2. It is a derivative of benzoic acid, featuring bromine, iodine, and cyano functional groups. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-2-cyano-4-iodobenzoate can be synthesized through a multi-step process involving the bromination, iodination, and esterification of benzoic acid derivatives. A common synthetic route includes:
Bromination: Starting with a benzoic acid derivative, bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Iodination: The brominated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent like nitric acid.
Esterification: The final step involves the esterification of the cyano-substituted benzoic acid derivative with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-cyano-4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Coupling: Palladium catalysts with boronic acids under mild conditions.
Major Products
Substitution: Formation of substituted benzoates.
Reduction: Formation of ethyl 5-amino-2-cyano-4-iodobenzoate.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Ethyl 5-bromo-2-cyano-4-iodobenzoate is used in various scientific research applications:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2-cyano-4-iodobenzoate involves its interaction with molecular targets through its functional groups. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The bromine and iodine atoms can participate in halogen bonding, affecting the compound’s binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-bromo-2-cyano-4-chlorobenzoate
- Ethyl 5-bromo-2-cyano-4-fluorobenzoate
- Ethyl 5-bromo-2-cyano-4-methylbenzoate
Uniqueness
Ethyl 5-bromo-2-cyano-4-iodobenzoate is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and binding properties compared to its analogs. The combination of these halogens with the cyano and ester groups makes it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
ethyl 5-bromo-2-cyano-4-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrINO2/c1-2-15-10(14)7-4-8(11)9(12)3-6(7)5-13/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHQVLXEPZSPPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C#N)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.